N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-(5-METHYL-3-ISOXAZOLYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-3-ISOXAZOLYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the isoxazole ring through cyclization reactions.
- Introduction of the triazine moiety via nucleophilic substitution or condensation reactions.
- Coupling of the isoxazole and triazine intermediates to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-3-ISOXAZOLYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-METHYL-3-ISOXAZOLYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other isoxazole derivatives or triazine-containing molecules. Examples could be:
- 5-Methylisoxazole-3-carboxamide
- 6-Methyl-1,2,4-triazine-3-thiol
Uniqueness
The uniqueness of N-(5-METHYL-3-ISOXAZOLYL)-2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H11N5O3S |
---|---|
Molecular Weight |
281.29 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C10H11N5O3S/c1-5-3-7(15-18-5)11-8(16)4-19-10-12-9(17)6(2)13-14-10/h3H,4H2,1-2H3,(H,11,15,16)(H,12,14,17) |
InChI Key |
BWZPZNPNTWDXRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C(=O)N2)C |
Origin of Product |
United States |
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